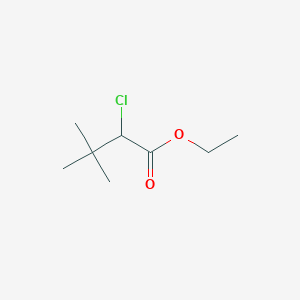
3-ブロモ-4-(2,4-ジフルオロフェニル)ブタン-2-オン
説明
3-Bromo-4-(2,4-difluorophenyl)butan-2-one is a useful research compound. Its molecular formula is C10H9BrF2O and its molecular weight is 263.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-(2,4-difluorophenyl)butan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(2,4-difluorophenyl)butan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物活性
この化合物は、ピラゾリン誘導体の合成のための出発物質として使用できます 。これらの誘導体は、さまざまな生物活性において可能性を示しています。 たとえば、抗菌、抗真菌、抗寄生虫、抗炎症、抗うつ、抗けいれん、抗酸化、および抗腫瘍活性があることがわかっています .
神経毒性研究
この化合物は、神経毒性研究で使用できます。 たとえば、新しく合成されたピラゾリン誘導体の影響を、仔魚の脳におけるアセチルコリンエステラーゼ(AchE)活性とマロンジアルデヒド(MDA)レベルについて調査するために使用されています .
構造解析
この化合物は、構造解析研究で使用できます。 結晶内の分子の超分子構造に寄与するさまざまなタイプのエネルギーを理解するために使用できます .
反応性に関する洞察
この化合物は、反応性に関する洞察を得るために使用できます。 概念的密度汎関数理論(CDFT)は、グローバル反応性記述子と局所的な求核性/求電子性パア関数予測するために適用でき、化合物の化学反応性の特性をより深く理解することができます .
新素材の設計と開発
この化合物は、1,2,4-トリアゾール系を含む新素材の設計と開発に使用できます 。 これは、合成有機化学者に貴重な洞察を提供できます .
除草剤と殺虫剤の合成
特性
IUPAC Name |
3-bromo-4-(2,4-difluorophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O/c1-6(14)9(11)4-7-2-3-8(12)5-10(7)13/h2-3,5,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXBZTMMKYICMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=C(C=C(C=C1)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


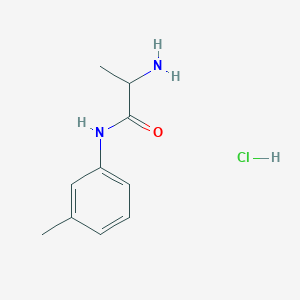


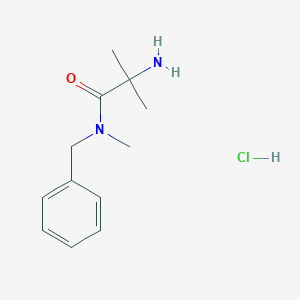
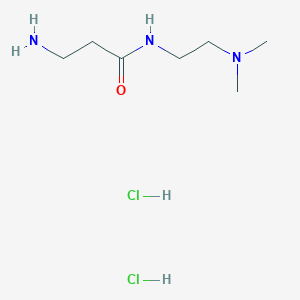
![2-Amino-n-[2-(dimethylamino)ethyl]acetamide dihydrochloride](/img/structure/B1527426.png)
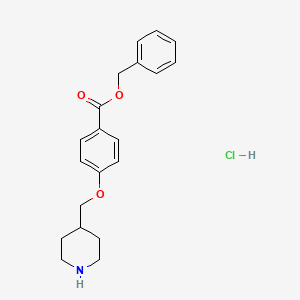
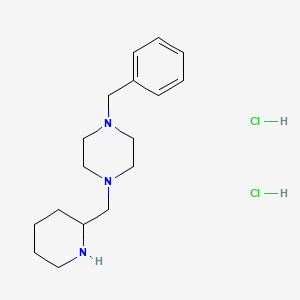
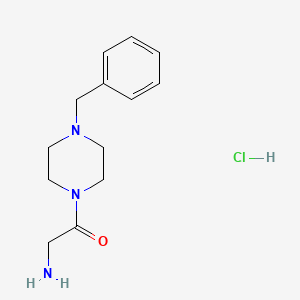

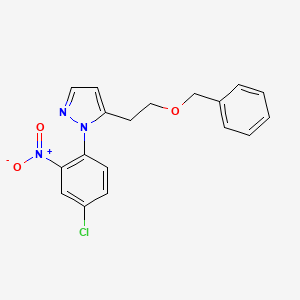
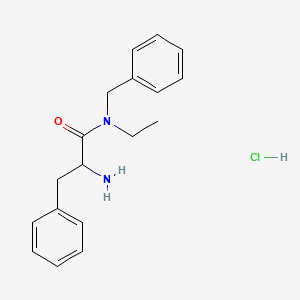
![6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B1527437.png)
